molecular formula C11H7ClN2O2 B1303292 2-(4-Chlorophenyl)-3-nitropyridine CAS No. 886361-74-6

2-(4-Chlorophenyl)-3-nitropyridine

Cat. No.: B1303292
CAS No.: 886361-74-6
M. Wt: 234.64 g/mol
InChI Key: MRPFMKABLOJZPV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-nitropyridine is a useful research compound. Its molecular formula is C11H7ClN2O2 and its molecular weight is 234.64 g/mol. The purity is usually 95%.
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Scientific Research Applications

Nitration and Substitution Reactions

One key area of research involving 2-(4-Chlorophenyl)-3-nitropyridine focuses on nitration and substitution reactions. Smirnov et al. (1970) studied the nitration of 2-(4′-chlorophenyl)-3-hydroxypyridines, demonstrating how the nitro group enters the meta position of the phenyl ring and, with further nitration, the pyridine ring. This provides insights into the chemical reactivity and potential applications of such compounds in various fields, such as material science and pharmaceuticals (Smirnov, Kuz’min, Lezina, & Dyumaev, 1970).

Kinetic Studies

The kinetic behavior of this compound derivatives has also been a subject of interest. For instance, El-Bardan (1999) explored the kinetics of reactions involving 2-chloro-3-nitropyridine with aryloxide ions, contributing to our understanding of reaction mechanisms and the formation of intermediates in such processes (El-Bardan, 1999).

Structural and Spectroscopic Analysis

Jukić et al. (2010) performed structural and spectroscopic analysis of a derivative of this compound, highlighting its potential in optical applications and material sciences. Their work involves X-ray analysis and the study of absorption and fluorescence spectra, offering a deeper understanding of the compound's properties (Jukić, Cetina, Halambek, & Ugarković, 2010).

Vibrational, Electronic, and NMR Analyses

Velraj, Soundharam, & Sridevi (2015) conducted a detailed investigation of the structure, vibrational wavenumbers, molecular electrostatic potentials, and NMR chemical shifts for molecules including 2-chloro-4-nitropyridine. This research is crucial for understanding the electronic properties and reactivity of such compounds (Velraj, Soundharam, & Sridevi, 2015).

Nucleophilic Alkylations

Andreassen, Bakke, Sletvold, & Svensen (2004) explored the nucleophilic alkylations of 3-nitropyridines, including derivatives similar to this compound. Their research reveals insights into the substitution reactions under various conditions, which is valuable for synthetic chemistry applications (Andreassen, Bakke, Sletvold, & Svensen, 2004).

Properties

IUPAC Name

2-(4-chlorophenyl)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-9-5-3-8(4-6-9)11-10(14(15)16)2-1-7-13-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPFMKABLOJZPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501296102
Record name 2-(4-Chlorophenyl)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-74-6
Record name 2-(4-Chlorophenyl)-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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